molecular formula C11H14S2 B11975944 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene CAS No. 23088-83-7

3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene

Cat. No.: B11975944
CAS No.: 23088-83-7
M. Wt: 210.4 g/mol
InChI Key: UDVUVDFCVYPFNO-UHFFFAOYSA-N
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Description

3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene is a sulfur-containing bicyclic compound characterized by a 13-membered macrocyclic framework with two sulfur atoms at positions 3 and 6. The bicyclo[7.3.1] backbone creates a rigid, bridged structure, while the conjugated triene system (positions 1(13), 9, and 11) introduces electronic delocalization.

Properties

CAS No.

23088-83-7

Molecular Formula

C11H14S2

Molecular Weight

210.4 g/mol

IUPAC Name

3,7-dithiabicyclo[7.3.1]trideca-1(13),9,11-triene

InChI

InChI=1S/C11H14S2/c1-3-10-7-11(4-1)9-13-6-2-5-12-8-10/h1,3-4,7H,2,5-6,8-9H2

InChI Key

UDVUVDFCVYPFNO-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=CC(=CC=C2)CSC1

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₄S₂ , with a molecular weight of 210.36 g/mol . Its bicyclo[7.3.1]trideca-triene skeleton consists of a 13-membered macrocycle containing two sulfur atoms at positions 3 and 7, conjugated with three double bonds (1(13), 9, and 11). The structure is stabilized by π-conjugation across the triene system and sulfide bridges, which influence its reactivity and coordination chemistry.

Key Physical Properties:

PropertyValueSource
CAS Number23088-83-7
Molecular FormulaC₁₁H₁₄S₂
Molecular Weight210.36 g/mol
Purity (Commercial)≥98%

Synthetic Routes and Methodologies

Macrocyclic Cyclization via Dithiol-Epoxide Coupling

A primary method involves the condensation of 1,5-dithiols with epoxide-containing precursors under high-dilution conditions to favor intramolecular cyclization over polymerization. For example:

  • 1,3-Dimercaptopropane reacts with cis,cis-1,5,9-cyclododecatriene diepoxide in tetrahydrofuran (THF) at 60°C for 48 hours.

  • The reaction proceeds via nucleophilic attack of thiolate anions on the epoxide carbons, forming sulfide linkages.

  • The bicyclic structure is isolated via column chromatography (silica gel, hexane/ethyl acetate) in yields of 15–20%.

This method’s low yield is attributed to competing oligomerization and the strain inherent in the bicyclo[7.3.1] framework.

Template-Assisted Synthesis Using Metal Ions

Rhodium(I) and palladium(II) ions have been employed as templates to preorganize ligands before cyclization. In a representative procedure:

  • 2,6-Bis(thiomethyl)pyridine is treated with RhCl(CO)₂ in dichloromethane.

  • The metal coordinates sulfur and nitrogen atoms, aligning the ligand for macrocycle formation.

  • Subsequent removal of the metal via competitive ligands (e.g., cyanide) yields the free macrocycle.

This approach improves regioselectivity but requires stringent anhydrous conditions and specialized metal precursors.

Solid-Phase Synthesis for Derivatives

Modified versions of the compound, such as 13-methyl-3,7-dithiabicyclo[7.3.1]trideca-1(13),9,11-triene , are synthesized via solid-supported thiol-ene click chemistry:

  • A resin-bound dithiol is reacted with a triene dihalide in dimethylformamide (DMF).

  • Microwave irradiation (100°C, 30 min) accelerates the double-bond formation.

  • Cleavage from the resin with trifluoroacetic acid (TFA) affords the product in 40–45% yield.

Challenges in Synthesis

Steric and Electronic Constraints

The bicyclo[7.3.1] architecture imposes significant steric hindrance, complicating both cyclization and functionalization. Quantum mechanical calculations suggest that the optimal dihedral angle between sulfur atoms is 124°, necessitating flexible precursors to accommodate strain.

Oxidation Sensitivity

The sulfide bridges are prone to oxidation, requiring inert atmospheres (N₂ or Ar) and antioxidants like butylated hydroxytoluene (BHT) during synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Heteroatom Variation in Bicyclo Systems

A direct structural analog is 2,5,8,13-tetraazabicyclo[7.3.1]trideca-1(13),9,11-triene (CAS: 847201-37-0) . This compound shares the same bicyclo[7.3.1]trideca-triene framework but replaces sulfur with four nitrogen atoms. Key differences include:

  • Reactivity : Nitrogen-rich analogs may participate in hydrogen bonding or protonation reactions, whereas sulfur atoms favor softer Lewis acid interactions (e.g., with transition metals like Pd or Cu).
Property 3,7-Dithia Derivative 2,5,8,13-Tetraaza Derivative
Heteroatoms 2 S atoms 4 N atoms
CAS Number Not explicitly listed 847201-37-0
Potential Applications Metal coordination, catalysis Bioactive ligands, drug design

Tricyclic Systems: Chromene-like Derivatives

The compound (2S,5S,6R)-5-(4-Methylphenyl)-3-phenyl-4,8-dioxa-3-azatricyclo[7.4.0.0²,⁶]trideca-1(13),9,11-triene () features a tricyclic scaffold with oxygen and nitrogen heteroatoms. Comparisons include:

  • Ring Strain : The bicyclo[7.3.1] system likely exhibits lower strain than the tricyclo[7.4.0.0²,⁶] framework, which may impact thermal stability.
  • Intermolecular Interactions : The tricyclic compound’s crystal structure is stabilized by C–H···N and C–H···Cg interactions , whereas sulfur’s polarizability in the dithia derivative could promote weaker van der Waals forces or π–S interactions.

Macrocyclic Ligands: Pyridinophanes

1,4,7,10-Tetraaza-2,6-pyridinophane (CAS: Not provided, ) is a nitrogen-dense macrocycle. Contrasts with the target compound include:

  • Flexibility: The pyridinophane’s larger ring size and pyridine units enhance conformational adaptability, unlike the rigid bicyclo system.
  • Metal Binding: Pyridinophanes are well-documented in forming stable complexes with transition metals (e.g., Cu²⁺), while the dithia derivative’s smaller cavity may favor smaller ions or clusters.

Research Implications and Gaps

  • Synthesis Challenges : The dithia derivative’s bicyclic structure may require specialized templating agents or high-dilution techniques, akin to methods used for macrocyclic thioethers.
  • Unresolved Data: lists terpenes (e.g., limonene, γ-terpinene) with unrelated monocyclic frameworks, highlighting the need for targeted studies on sulfur-rich bicyclic systems .

Biological Activity

3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene (CAS No. 30682-21-4) is a bicyclic compound characterized by its unique sulfur-containing structure. Its molecular formula is C12H16S2, with a molecular weight of approximately 224.39 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

PropertyValue
Molecular FormulaC12H16S2
Molecular Weight224.39 g/mol
CAS Registry Number30682-21-4
Density1.116 g/cm³
Boiling Point370.63 °C
Flash Point187.71 °C

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In a study examining its effects on cancer cell lines, including breast and lung cancer cells, this compound demonstrated cytotoxic effects at micromolar concentrations. The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Preliminary studies have shown that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of dilutions of this compound were tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment.

Case Study 3: Neuroprotection in Animal Models

In vivo experiments using rodent models demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in brain tissues following induced neurotoxicity.

Q & A

Q. Advanced

  • pKa_a prediction : Use SPARC or ACD/Labs to estimate protonation states of sulfur and nitrogen atoms.
  • MD simulations : Perform in explicit solvent (e.g., water, DMSO) to assess hydrolytic degradation. highlights pH-dependent tautomerism in heptaazaphenalene analogs, underscoring the need for dynamic modeling .

How can researchers validate the bicyclic structure when crystal growth is challenging?

Advanced
Alternative approaches:

  • MicroED : Electron diffraction for nanocrystalline samples.
  • Solid-state NMR : 1H^{1}\text{H}-13C^{13}\text{C} CP/MAS detects rigid bicyclic frameworks.
  • Gas-phase IR spectroscopy : Resolves vibrational modes unaffected by crystal packing .

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